Pracinostat is classified as an antineoplastic agent due to its role in cancer treatment. It functions by modulating gene expression through the inhibition of histone deacetylases, thereby promoting the accumulation of acetylated histones and facilitating chromatin remodeling. This action leads to the transcription of tumor suppressor genes and ultimately induces apoptosis in cancer cells .
The synthesis of Pracinostat hydrochloride involves several chemical reactions that create the hydroxamic acid structure characteristic of this compound. The initial steps typically include the formation of a core structure followed by functionalization to incorporate the hydroxamic acid moiety.
Pracinostat hydrochloride has a molecular formula of and features a complex structure that includes a hydroxamic acid group. The molecular weight is approximately 420.41 g/mol.
Pracinostat hydrochloride undergoes various chemical reactions that are crucial for its mechanism of action:
Pracinostat exerts its therapeutic effects primarily through the inhibition of class I and II histone deacetylases while sparing class III HDACs. This selective inhibition leads to:
Pracinostat hydrochloride exhibits several notable physical and chemical properties:
Pracinostat hydrochloride has been investigated for various applications in cancer therapy:
Pracinostat hydrochloride (chemical name: (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-5-yl}-N-hydroxyprop-2-enamide hydrochloride) is an orally bioavailable hydroxamic acid-based inhibitor targeting zinc-dependent histone deacetylases (HDACs). Its small molecule structure (C~20~H~30~N~4~O~2~·HCl) enables potent engagement with HDAC catalytic sites, where the hydroxamate moiety chelates the zinc ion within the enzyme's active pocket. This interaction competitively blocks substrate access, resulting in effective enzymatic inhibition [1] [4].
Pracinostat exhibits distinct isoform selectivity, preferentially inhibiting Class I (HDAC1, HDAC2, HDAC3, HDAC8), Class II (excluding HDAC6), and Class IV (HDAC11) enzymes. Biochemical profiling reveals nanomolar inhibitory potency across these classes, with IC~50~ values ranging from 40–140 nM. Notably, it demonstrates significantly reduced activity against HDAC6 (IC~50~ = 1008 nM) and lacks inhibitory effects against NAD+-dependent Class III (SIRT1) enzymes. This selective targeting profile differentiates it from broader-spectrum HDAC inhibitors like vorinostat (SAHA) and contributes to its refined biological impact [2] [4].
Table 1: Pracinostat Hydrochloride Inhibition Profile Against HDAC Isoforms
HDAC Class | Specific Isoform | IC₅₀ (nM) | Biological Consequence |
---|---|---|---|
Class I | HDAC1 | 49 | Cell cycle arrest, p21 activation |
HDAC2 | 43 | Transcriptional dysregulation | |
HDAC3 | 40 | Altered NF-κB signaling | |
HDAC8 | 140 | Impaired hematopoiesis | |
Class IIa | HDAC4 | 56 | Modulated myogenesis pathways |
HDAC5 | 47 | Cardiac development effects | |
HDAC7 | 66 | Endothelial function impact | |
HDAC9 | 137 | Neuronal differentiation role | |
Class IIb | HDAC6 | 1008 | Minimal tubulin deacetylation |
HDAC10 | 40 | Altered chaperone function | |
Class IV | HDAC11 | 93 | Immune regulation modulation |
By inhibiting Class I HDACs localized primarily in the nucleus, pracinostat induces hyperacetylation of core histones (H2A, H2B, H3, H4) at lysine residues. This neutralizes the positive charge on histones, reducing their affinity for negatively charged DNA. The resultant chromatin relaxation facilitates transcriptional machinery access to previously silenced genomic regions. Key markers include increased H3K9ac and H4K16ac, epigenetic signatures associated with actively transcribed genes. This chromatin remodeling is fundamental to pracinostat's ability to reactivate epigenetically silenced loci, particularly tumor suppressor genes [1] [3].
Beyond histones, pracinostat significantly modulates acetylation status of critical non-histone proteins, expanding its functional repertoire:
In myeloid malignancies, pracinostat reverses pathological epigenetic silencing by disrupting repressor complexes (e.g., NuRD, CoREST, Sin3A) that recruit HDACs to tumor suppressor gene promoters. This leads to:
Pracinostat disrupts oncogenic transcriptional networks through multifaceted epigenetic interference:
Pracinostat demonstrates profound synergy with JAK2 inhibitors (e.g., pacritinib) in preclinical AML models, particularly those harboring JAK2V617F mutations:
Pracinostat exhibits marked activity in FLT3-ITD-positive AML through dual mechanisms:
Table 2: Synergistic Interactions of Pracinostat Hydrochloride in Hematologic Malignancies
Pathway Targeted | Combination Agent | Molecular Mechanism of Synergy | Experimental Model |
---|---|---|---|
JAK-STAT | Pacritinib (JAK2i) | Enhanced STAT5 dephosphorylation; SOCS1/3 re-expression | HEL92.1.7 cells (JAK2V617F AML) |
FLT3 Signaling | Midostaurin/Gilteritinib (FLT3i) | HSP90 acetylation → FLT3-ITD degradation; MCL1 suppression | MV4-11 cells (FLT3-ITD AML) |
DNA Damage Response | Azacitidine (DNMTi) | Enhanced global hypomethylation; p53 hyperacetylation & activation | MDS/AML patient-derived xenografts |
BCL2 Apoptosis | Venetoclax (BCL2i) | Reduced MCL1 transcription via H3 deacetylation at promoter | SKM-1 cells (MDS-derived AML) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7